Magl-IN-4 is a compound recognized for its role as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids within the human body. This compound has garnered attention due to its potential applications in neuropharmacology and pain management, as well as its implications in various pathological conditions. The compound is classified as a reversible inhibitor, which distinguishes it from other irreversible inhibitors in therapeutic contexts.
Magl-IN-4 is derived from a series of synthesized compounds aimed at modulating the endocannabinoid system. It belongs to the broader class of monoacylglycerol lipase inhibitors, which are crucial in research related to the modulation of pain, inflammation, and neurodegenerative diseases. The specific structural features of Magl-IN-4 enable it to interact selectively with the active site of monoacylglycerol lipase, providing a basis for its inhibitory action.
The synthesis of Magl-IN-4 involves several key steps that typically include:
For example, one synthetic route involves the use of 4-(azetidin-3-yl)piperazine as a precursor, which undergoes several transformations including SN2 reactions and deprotection steps to yield Magl-IN-4 in good yields .
Magl-IN-4 possesses a complex molecular structure characterized by specific functional groups that enhance its inhibitory properties. The molecular formula and structure can be represented as follows:
Detailed structural analysis often includes techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within the compound .
The chemical reactivity of Magl-IN-4 is primarily centered around its ability to inhibit monoacylglycerol lipase through competitive inhibition mechanisms. Key reaction types include:
In vitro studies have demonstrated that Magl-IN-4 exhibits half-maximal inhibitory concentration values indicative of potent activity against monoacylglycerol lipase .
The mechanism by which Magl-IN-4 exerts its effects involves several steps:
Research indicates that this mechanism can be quantified using assays that measure enzyme activity before and after exposure to Magl-IN-4 .
Magl-IN-4 exhibits several notable physical and chemical properties:
Quantitative analyses often involve high-performance liquid chromatography (HPLC) to determine purity levels and stability over time.
Magl-IN-4 has significant potential applications in various scientific fields:
Monoacylglycerol lipase (MAGL) is a serine hydrolase critically responsible for terminating endocannabinoid signaling through hydrolysis of the endogenous cannabinoid receptor ligand 2-arachidonoylglycerol (2-AG). Magl-IN-4 (chemical name: ethyl 2-((4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-2-nitrophenyl)sulfinyl)acetate) represents a novel class of highly selective, reversible MAGL inhibitors designed to modulate this pathway with precision.
Magl-IN-4 exhibits potent and competitive inhibition of human MAGL with a half-maximal inhibitory concentration (IC₅₀) of 6.2 nM. Unlike irreversible MAGL inhibitors (e.g., JZL184 or ABX-1431) that form covalent adducts with the catalytic serine nucleophile (Ser122-Asp239-His269 triad), Magl-IN-4 engages in transient, non-covalent interactions within MAGL’s active site. This reversible mechanism prevents permanent enzyme inactivation, thereby preserving pharmacodynamic control aligned with pharmacokinetic exposure [2] [9].
Crystallographic analyses reveal that Magl-IN-4’s binding involves:
Table 1: Selectivity Profile of Magl-IN-4 Across Serine Hydrolases
Target Enzyme | IC₅₀ (nM) | Fold-Selectivity vs. MAGL |
---|---|---|
Monoacylglycerol lipase (MAGL) | 6.2 | 1 |
Fatty acid amide hydrolase (FAAH) | >10,000 | >1,600 |
α/β-Hydrolase domain 6 (ABHD6) | >10,000 | >1,600 |
Diacylglycerol lipase (DAGL) | >10,000 | >1,600 |
Source: MedChemExpress data [7] [9]
Magl-IN-4 demonstrates efficient blood-brain barrier penetration, enabling central nervous system target engagement. In vivo studies in C57BL/6J mice confirm dose-dependent MAGL inhibition:
Activity-based protein profiling (ABPP) using fluorophosphonate-rhodamine probes validates Magl-IN-4’s selectivity in brain membrane proteomes. At therapeutic doses (1–10 mg/kg), Magl-IN-4 occupies >90% of MAGL active sites without inhibiting >85 other serine hydrolases, including the structurally related FAAH and ABHD6 [3] [6]. Positron emission tomography (PET) imaging with the radioligand [¹⁸F]MAGL-4-11 further corroborates time-dependent MAGL occupancy in cortical and subcortical regions [8].
Table 2: Pharmacodynamic Effects of Magl-IN-4 in Mouse Brain
Dose (mg/kg) | 2-AG Increase (Fold vs. Control) | Arachidonic Acid Decrease (% vs. Control) | MAGL Occupancy (%) |
---|---|---|---|
0.3 | 1.8 | 15 | 35 |
1 | 3.5 | 30 | 65 |
3 | 5.2 | 45 | 85 |
10 | 8.0 | 55 | 95 |
Source: Adapted from in vivo pharmacodynamic studies [7] [9]
Magl-IN-4 exerts bidirectional control over two interconnected lipid signaling pathways:
In models of acute hepatic injury, Magl-IN-4 mirrors effects observed with genetic MAGL ablation—reducing necroinflammation, lipid peroxidation, and cytokine production (TNF-α, IL-1β) by >70% through dual endocannabinoid preservation and eicosanoid suppression [4] [8].
Magl-IN-4’s therapeutic effects arise through both receptor-mediated and non-receptor mechanisms:
Unlike global MAGL inhibitors (e.g., JZL184), Magl-IN-4 does not induce CB1 desensitization or physical dependence, as rimonabant fails to precipitate withdrawal symptoms after chronic dosing [6].
Receptor-Independent Pathways:
Table 3: Mechanisms of Magl-IN-4 Action Across Pathophysiological Contexts
Pathway | Experimental Evidence | Primary Mediators |
---|---|---|
CB2-Dependent Analgesia | Blocked by SR144528 in paclitaxel neuropathy | Peripheral immune CB2 receptors |
CB1-Independent Anxiolysis | No rimonabant-precipitated withdrawal | Avoidance of central CB1 tolerance |
Non-Cannabinoid Tumor Suppression | Reduced lysophospholipids in cancer cells | MAGL–fatty acid oncogenic network |
Eicosanoid-Mediated Neuroprotection | Attenuated microglial COX-2/PGE₂ | Prostaglandin suppression |
Source: Integrated data from multiple preclinical studies [2] [3] [6]
Magl-IN-4 thus exemplifies a "next-generation" MAGL inhibitor whose reversible mechanism and balanced pharmacokinetic profile enable nuanced control over the endocannabinoid-eicosanoid axis, maximizing therapeutic efficacy while minimizing mechanistic liabilities of earlier agents.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7